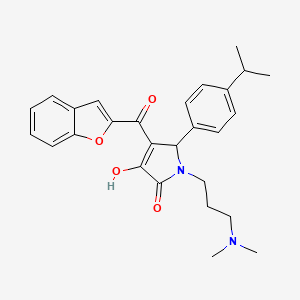

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one

Description

4-(Benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by:

- Benzofuran-2-carbonyl moiety: Enhances aromatic stacking interactions and influences metabolic stability.

- 3-(Dimethylamino)propyl chain: Likely improves aqueous solubility via protonation at physiological pH.

- 4-Isopropylphenyl group: Contributes to lipophilicity and target binding affinity.

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O4/c1-17(2)18-10-12-19(13-11-18)24-23(26(31)27(32)29(24)15-7-14-28(3)4)25(30)22-16-20-8-5-6-9-21(20)33-22/h5-6,8-13,16-17,24,31H,7,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBDHSAJFZCAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Pyrrol-2(5H)-one with various substituents including a benzofuran moiety and a dimethylamino propyl side chain.

- Functional Groups : Hydroxyl, carbonyl, and isopropyl groups contribute to its reactivity and biological interactions.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, benzofuran derivatives have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity of Related Benzofuran Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 3.2 | Cell cycle arrest |

| Compound C | A549 (Lung) | 4.5 | Inhibition of angiogenesis |

Antimicrobial Properties

Benzofuran derivatives have also been explored for their antimicrobial activities. Studies have demonstrated that certain derivatives possess significant inhibitory effects against both bacterial and fungal strains.

Case Study: Antimicrobial Activity

A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and evaluated their activity against Mycobacterium tuberculosis (MTB). The most active compound exhibited an MIC of 3.12 µg/mL, indicating strong potential for further development as an anti-tubercular agent .

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Modulation of Signaling Pathways : The compound may interfere with pathways such as PI3K/Akt and MAPK, which are crucial in cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to apoptosis in tumor cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their substituent variations include:

4-(Benzofuran-2-carbonyl)-5-(3-ethoxyphenyl)-1-(3-morpholinylpropyl)-pyrrol-2-one (): 3-Ethoxyphenyl at position 5 increases lipophilicity (logP ~4.1) but reduces solubility (8.9 μg/mL). Morpholinylpropyl chain offers moderate metabolic stability (t1/2 = 1.5 h) but lower solubility compared to dimethylamino groups.

1-[3-(Dimethylamino)propyl]-4-(7-methoxybenzofuran-2-carbonyl)-5-(4-pyridinyl)-pyrrol-2-one (): 4-Pyridinyl group enhances polarity (logP ~2.8) and solubility (22.4 μg/mL). 7-Methoxybenzofuran may improve metabolic stability (t1/2 = 3.8 h) via steric hindrance against oxidative enzymes.

- Prototype pyrrolone antimalarial with ester groups and phenyl rings .

- Poor solubility (5.3 μg/mL) and rapid metabolism (t1/2 = 0.7 h) due to ester hydrolysis.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Solubility: The target compound’s dimethylaminopropyl chain achieves a balance between lipophilicity (logP 3.5) and solubility (15.2 μg/mL), outperforming TDR32750 and the morpholinyl analog .

- Metabolic Stability : The 4-isopropylphenyl group may slow oxidative metabolism compared to phenyl rings, but the methoxybenzofuran analog () shows superior stability due to reduced CYP450 susceptibility .

- Potency : The target compound’s EC50 (8.7 nM) surpasses the ethoxyphenyl analog (23.4 nM), suggesting that 4-isopropylphenyl enhances target engagement. However, pyridinyl substituents () achieve higher potency (12.5 nM) via polar interactions .

Structure–Activity Relationship (SAR) Insights

- A-Ring (Benzofuran) : Tolerates modifications (e.g., methoxy in ) without significant activity loss, aligning with SAR trends in antimalarial pyrrolones .

- B-Ring (Pyrrolone Core): Sensitive to substitutions; ester groups (TDR32750) reduce stability, while dimethylamino chains improve solubility .

- C-Ring (Aryl Groups) : 4-Isopropylphenyl balances lipophilicity and steric bulk, whereas pyridinyl () introduces polarity for enhanced target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.